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Compound of Interest

Compound Name: N-(4-Aminophenyl)nicotinamide

Cat. No.: B100712

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound N-(4-Aminophenyl)nicotinamide. The information presented herein is essential for
its identification, characterization, and quality control in research and development settings.
This document outlines predicted and observed spectral data for Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental
protocols.

Chemical Structure and Properties

N-(4-Aminophenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide, a
form of vitamin B3. The structure incorporates a nicotinamide moiety linked to a 4-aminophenyl
group via an amide bond.

Molecular Formula: C12H11N30
Molecular Weight: 213.24 g/mol
CAS Number: 19060-64-1[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for N-(4-
Aminophenyl)nicotinamide. Where experimental data for the specific molecule is not
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available, predicted values and data from closely related compounds are provided as a
reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(4-
Aminophenyl)nicotinamide by providing information about the chemical environment of
hydrogen (*H) and carbon (33C) atoms. The data presented below is based on analysis of the
constituent parts of the molecule and known chemical shift ranges for similar functional groups.

Table 1: Predicted *H NMR Spectroscopic Data for N-(4-Aminophenyl)nicotinamide

Chemical Shift ()

Multiplicity Number of Protons  Assignment
pPpm
H-2 (Nicotinamide
~9.0-8.8 Doublet 1H )
ring)
H-6 (Nicotinamide
~8.7-8.5 Doublet 1H ]
ring)
] H-4 (Nicotinamide
~8.2-8.0 Doublet of Triplets 1H ]
ring)
] H-5 (Nicotinamide
~75-7.3 Multiplet 1H )
ring)
H-2', H-6'
~73-7.1 Doublet 2H ) )
(Aminophenyl ring)
H-3', H-5'
~6.7 - 6.5 Doublet 2H ) )
(Aminophenyl ring)
~10.2 Singlet 1H Amide N-H
~5.0 Singlet 2H Amine -NH2

Solvent: DMSO-de

Table 2: Predicted 3C NMR Spectroscopic Data for N-(4-Aminophenyl)nicotinamide
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Chemical Shift (8) ppm Assignment

~165 C=0 (Amide)

~152 C-2 (Nicotinamide ring)
~148 C-6 (Nicotinamide ring)
~145 C-4' (Aminophenyl ring)
~135 C-4 (Nicotinamide ring)
~130 C-3 (Nicotinamide ring)
~128 C-1' (Aminophenyl ring)
~124 C-5 (Nicotinamide ring)
~122 C-2', C-6' (Aminophenyl ring)
~114 C-3', C-5' (Aminophenyl ring)

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for N-(4-Aminophenyl)nicotinamide
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Wavenumber (cm~?)

Intensity Assignment

N-H stretching (Amine and

3450 - 3300 Strong, Broad ]
Amide)
3100 - 3000 Medium C-H stretching (Aromatic)
~1660 Strong C=0 stretching (Amide )
) C=C stretching (Aromatic
1600 - 1450 Medium to Strong _
rings)
1550 - 1510 Strong N-H bending (Amide II)
) C-N stretching (Aromatic
1300 - 1200 Medium _ _
amine and amide)
C-H out-of-plane bending (p-
850 - 800 Strong ) ) P 9
disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural confirmation.

Table 4: Predicted Mass Spectrometry Data for N-(4-Aminophenyl)nicotinamide

m/z lon

213.09 [M]* (Molecular lon)

214.09 [M+H]*+

122.04 [CeHaN20]* (Nicotinamide fragment)
106.05 [CsHaNCO]*

92.06 [CeHeN]* (Aniline fragment)

Experimental Protocols

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b100712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance).

Sample Preparation: Approximately 5-10 mg of N-(4-Aminophenyl)nicotinamide is
dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane
(TMS) is used as an internal standard.

'H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of
scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse
sequence. A larger number of scans is typically required due to the lower natural abundance
of 13C.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer
Spectrum Two).

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded
using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~* with a
resolution of 4 cm~1.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as
Electrospray lonization (ESI) coupled to a Time-of-Flight (TOF) or Quadrupole mass
analyzer.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) at a low concentration (e.g., 1 pg/mL).
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» Data Acquisition: The sample solution is introduced into the ion source. For ESI, the analysis
is typically performed in positive ion mode to observe the protonated molecule [M+H]*.

Visualizations

The following diagrams illustrate the chemical structure and the general workflow for
spectroscopic analysis.

Caption: Chemical structure of N-(4-Aminophenyl)nicotinamide.
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Caption: Workflow for spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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